molecular formula C7H9NO2S B15071702 4-Ethoxythiophene-3-carboxamide CAS No. 71050-41-4

4-Ethoxythiophene-3-carboxamide

Cat. No.: B15071702
CAS No.: 71050-41-4
M. Wt: 171.22 g/mol
InChI Key: IMTYKFOQLLXFKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 4-Ethoxythiophene-3-carboxamide, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxythiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .

Mechanism of Action

The mechanism of action of 4-Ethoxythiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Ethoxythiophene-3-carboxamide can be compared with other thiophene derivatives, such as:

  • Thiophene-2-carboxamide
  • Thiophene-3-carboxamide
  • 4-Methylthiophene-3-carboxamide

Uniqueness: What sets this compound apart is its unique ethoxy group at the 4-position, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

71050-41-4

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

4-ethoxythiophene-3-carboxamide

InChI

InChI=1S/C7H9NO2S/c1-2-10-6-4-11-3-5(6)7(8)9/h3-4H,2H2,1H3,(H2,8,9)

InChI Key

IMTYKFOQLLXFKF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CSC=C1C(=O)N

Origin of Product

United States

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